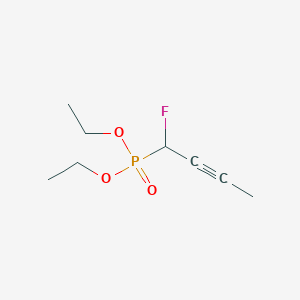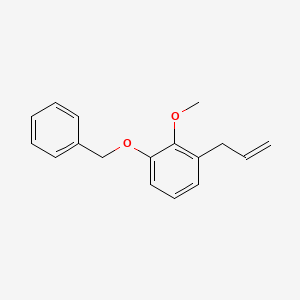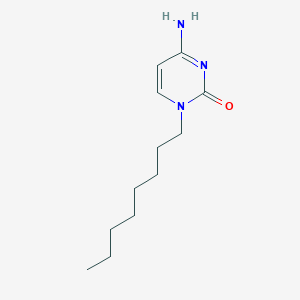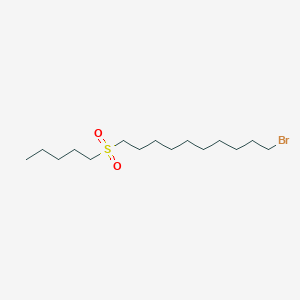
Phosphonic acid, (1-fluoro-2-butynyl)-, diethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphonic acid, (1-fluoro-2-butynyl)-, diethyl ester is a chemical compound with the molecular formula C8H14FO3P It is a derivative of phosphonic acid, characterized by the presence of a fluoro-substituted butynyl group and two ethyl ester groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, (1-fluoro-2-butynyl)-, diethyl ester typically involves the reaction of diethyl phosphite with 1-fluoro-2-butyne under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with enhanced reaction conditions to accommodate larger volumes. Continuous flow reactors and advanced purification techniques are employed to ensure consistent quality and efficiency in production.
Análisis De Reacciones Químicas
Types of Reactions
Phosphonic acid, (1-fluoro-2-butynyl)-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, alcohols, and substituted phosphonic esters, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Phosphonic acid, (1-fluoro-2-butynyl)-, diethyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of phosphonic acid, (1-fluoro-2-butynyl)-, diethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro-substituted butynyl group can participate in various chemical reactions, influencing the compound’s reactivity and binding affinity. The ester groups also play a role in modulating the compound’s solubility and stability.
Comparación Con Compuestos Similares
Similar Compounds
- Phosphonic acid, (1-fluoro-2-butynyl)-, dimethyl ester
- Phosphonic acid, (1-chloro-2-butynyl)-, diethyl ester
- Phosphonic acid, (1-bromo-2-butynyl)-, diethyl ester
Uniqueness
Phosphonic acid, (1-fluoro-2-butynyl)-, diethyl ester is unique due to the presence of the fluoro group, which imparts distinct chemical properties compared to its chloro and bromo analogs. The fluoro group enhances the compound’s reactivity and stability, making it a valuable reagent in various chemical reactions and applications.
Propiedades
Número CAS |
150972-87-5 |
|---|---|
Fórmula molecular |
C8H14FO3P |
Peso molecular |
208.17 g/mol |
Nombre IUPAC |
1-diethoxyphosphoryl-1-fluorobut-2-yne |
InChI |
InChI=1S/C8H14FO3P/c1-4-7-8(9)13(10,11-5-2)12-6-3/h8H,5-6H2,1-3H3 |
Clave InChI |
RKBSXDLVZYGJIB-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(C(C#CC)F)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]-5-prop-2-enoxyphenol](/img/structure/B14269194.png)


![N-(3,4-Dichlorophenyl)-N-(3-{[(2,3-dihydro-1H-inden-2-yl)methyl]amino}propyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B14269208.png)
![2-[(2-bromophenyl)-(5-methylfuran-2-yl)methyl]-5-methylfuran](/img/structure/B14269209.png)
![2-[(3-Phenylacryloyl)oxy]ethyl 3,5-dinitrobenzoate](/img/structure/B14269217.png)

![8-Methyl-1-oxa-8-azaspiro[4.5]decan-3-ol;hydrochloride](/img/structure/B14269224.png)
![6-Methyl-4-[4-(2-methyl-6-oxopyran-4-yl)oxybutoxy]pyran-2-one](/img/structure/B14269227.png)
![7-Azabicyclo[4.1.0]heptane, 1-methyl-7-[(4-methylphenyl)sulfonyl]-](/img/structure/B14269228.png)
![4-{[tert-Butyl(diphenyl)silyl]oxy}-4-methylpentan-2-ol](/img/structure/B14269237.png)
![1,4,7,10-Tetraazacyclododecane-1,4,7-triaceticacid, 10-[(4-aminophenyl)methyl]-](/img/structure/B14269238.png)


